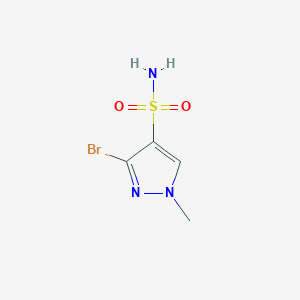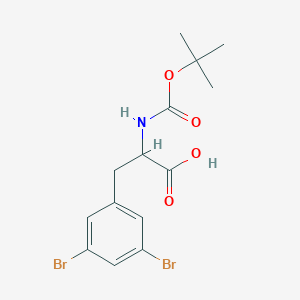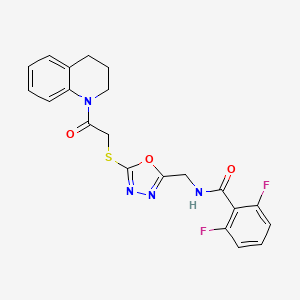![molecular formula C13H11N5O2 B2988853 methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate CAS No. 1021219-55-5](/img/structure/B2988853.png)
methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a benzoate ester group, which contributes to its unique chemical properties.
準備方法
The synthesis of methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate typically involves the following steps :
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and pyrimidine intermediates, under specific reaction conditions.
Amination: The pyrazolo[3,4-d]pyrimidine core is then aminated using suitable amines to introduce the amino group at the 4-position.
Esterification: The final step involves the esterification of the amino-substituted pyrazolo[3,4-d]pyrimidine with methyl 4-aminobenzoate to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
Methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate has several scientific research applications :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. It has shown promising results in inhibiting the growth of various cancer cell lines and pathogenic microorganisms.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new anticancer and antimicrobial agents.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate involves its interaction with specific molecular targets and pathways :
Molecular Targets: The compound targets protein kinases, such as cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor tyrosine kinase (EGFR-TK), which play crucial roles in cell proliferation and survival.
Pathways Involved: By inhibiting these kinases, the compound disrupts key signaling pathways involved in cancer cell growth and survival, leading to cell cycle arrest and apoptosis.
類似化合物との比較
Methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate can be compared with other similar compounds, such as :
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar fused heterocyclic system but with an additional triazole ring, which can enhance their biological activities.
Thioglycoside derivatives: These compounds feature a thioglycoside moiety, which can improve their solubility and bioavailability.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzoate ester group, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-20-13(19)8-2-4-9(5-3-8)17-11-10-6-16-18-12(10)15-7-14-11/h2-7H,1H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKONEVODAYWSJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2988770.png)
![N-Methyl-N-[2-[4-(2-nitrophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2988771.png)
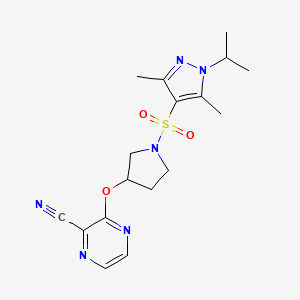
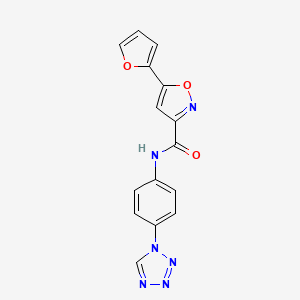
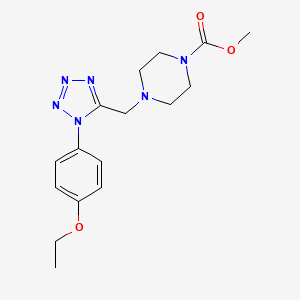
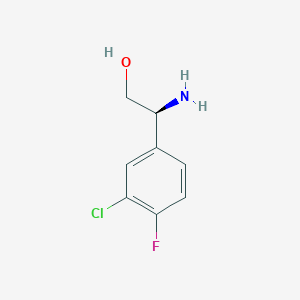
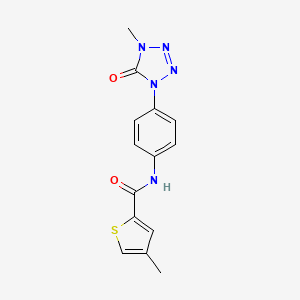
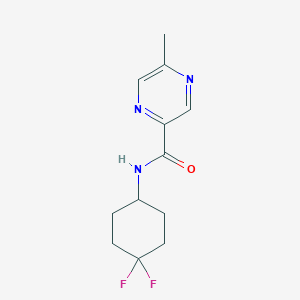
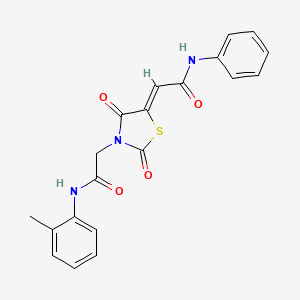
![N-(2,4-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2988783.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2988785.png)
